molecular formula C20H18O4 B15196739 Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- CAS No. 73033-95-1

Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans-

Cat. No.: B15196739
CAS No.: 73033-95-1
M. Wt: 322.4 g/mol
InChI Key: FZMQNXAOHICYNK-PMACEKPBSA-N
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Description

Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes multiple fused aromatic rings and specific functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- typically involves multi-step organic reactions. One common approach is the reduction of Benz(a)anthracene derivatives followed by hydroxylation and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and oxidation processes. The use of advanced reactors and purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which can further undergo additional chemical transformations.

Scientific Research Applications

Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- involves its interaction with various molecular targets, including enzymes and receptors. The compound can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene
  • Benz(a)anthracene-7,12-dione
  • 7,12-Dimethylbenz(a)anthracene

Uniqueness

Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

73033-95-1

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

(5S,6S)-7,12-bis(hydroxymethyl)-5,6-dihydrobenzo[a]anthracene-5,6-diol

InChI

InChI=1S/C20H18O4/c21-9-15-11-5-1-2-6-12(11)16(10-22)18-17(15)13-7-3-4-8-14(13)19(23)20(18)24/h1-8,19-24H,9-10H2/t19-,20-/m0/s1

InChI Key

FZMQNXAOHICYNK-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C(C4=CC=CC=C4C(=C23)CO)CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=C(C4=CC=CC=C4C(=C23)CO)CO)O)O

Origin of Product

United States

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